BenchChemオンラインストアへようこそ!

tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

LSD1 inhibition Epigenetics Cancer therapeutics

This chiral endo-2-amino-7-azabicyclo[2.2.1]heptane building block delivers a validated 1 nM starting potency in LSD1 (KDM1A) inhibitor series, providing a documented 7.4-fold potency advantage over 4-aminopiperidine analogs. The Boc protecting group enables orthogonal deprotection under standard TFA/DCM conditions for seamless solid-phase or solution-phase peptide synthesis. Procure for conformational constraint in peptidomimetics, CNS nicotinic receptor stereochemical SAR profiling, or fragment library diversification with sp³-rich, three-dimensional scaffolds. Strictly for R&D use.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B8053416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1C(C2)N
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1
InChIKeyJRZFZVWZIJNIEQ-VGMNWLOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate: A Stereochemically Defined Bridged Bicyclic Amine Building Block


tert-Butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 1000870-15-4) is a chiral, Boc-protected bridged bicyclic amine featuring a rigid 7-azabicyclo[2.2.1]heptane core. [1] This compound serves as a key synthetic intermediate in medicinal chemistry, where its locked endo-2-amino geometry and tertiary bridgehead nitrogen impose distinct conformational constraints on derived molecules. [2] It is primarily utilized as a building block for generating conformationally restricted ligands targeting enzymes and receptors where spatial orientation of the amine is critical for activity. [3]

Why Generic Substitution Fails for tert-Butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate


Substituting this compound with a different stereoisomer, a flexible piperidine analog, or an alternative N-protected bicyclic amine introduces substantial risk of altered or abrogated target binding. The (1S,2S,4R) configuration defines an endo orientation of the primary amine relative to the bicyclic framework, which dictates the trajectory of the amine's hydrogen-bonding interactions in downstream targets. [1] The exo-(1S,2R,4R) or (1R,2S,4S) forms present the amine vector on the opposite face, which disclosed patent data links to distinct pharmacological profiles (α7 nAChR agonism vs. LSD1 inhibition). [2] Similarly, replacement with a monocyclic piperidine abolishes the conformational constraint, undoing the entropic advantage of the rigid scaffold. [3] The following quantitative evidence details where this compound's specific stereochemistry delivers a measurable, documented advantage.

Quantitative Differentiation Evidence for tert-Butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate vs. Comparators


LSD1 Inhibitory Potency: (1S,2S,4R)-Scaffold Delivers ~7-Fold Improvement Over Alternative Amine Linkers in Identical Assay

In a direct head-to-head comparison within a single patent study (US20230399332), Compound 27, which incorporates the (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane moiety, exhibited an IC50 of 1 nM against lysine-specific demethylase 1A (LSD1). [1] This represents a 7.4-fold improvement over Compound 1 (4-aminopiperidine linker; IC50 = 7.4 nM), an 11-fold improvement over Compound 15 (trans-3-aminocyclopentylamino linker; IC50 = 11 nM), and a 12-fold improvement over Compound 7 (piperidin-3-ylamino linker; IC50 = 12 nM), all evaluated in the same in vitro LSD1 enzymatic inhibition assay. [2]

LSD1 inhibition Epigenetics Cancer therapeutics

Stereochemical Divergence: Endo-(1S,2S,4R) LSD1 Activity Contrasts with Exo-(2R) α7 nAChR Agonism

The exo-(t-butyl 2R(+)) enantiomer of 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is explicitly claimed as a precursor for full α7 nicotinic acetylcholine receptor (nAChR) agonists. [1] The target compound bears the opposite cis-relative stereochemistry at C2 (endo-(1S,2S,4R)), which, when incorporated into the imidazo[1,2-a]pyrazine series, directs activity toward LSD1 inhibition (IC50 = 1 nM) rather than α7 nAChR agonism. [2] While a direct side-by-side comparison of the two diastereomers in a single assay is not publicly available, the patent literature demonstrates that selection of the (1S,2S,4R) vs. (2R)-exo configuration dictates the biological target engaged, establishing stereochemical identity as a critical procurement specification.

Nicotinic receptors α7 nAChR Stereochemistry-activity relationship

Conformational Restriction: 7-Azabicyclo[2.2.1]heptane Core Locks Amine Geometry Compared to Flexible Piperidine Isosteres

The 7-azabicyclo[2.2.1]heptane framework locks the 2-amino substituent into a fixed endo orientation, eliminating the conformational flexibility inherent in monocyclic piperidine or pyrrolidine analogs. [1] This rigidification is a cornerstone strategy in peptidomimetic design, where constraining the amine trajectory can enhance target selectivity and reduce entropic penalties upon binding. [2] In the LSD1 inhibitor series from US20230399332, the (1S,2S,4R)-bicyclic amine (Compound 27, IC50 = 1 nM) outperformed a 4-aminopiperidine analog (Compound 1, IC50 = 7.4 nM) by ~7-fold. [3] While scaffold rigidity benefits are context-dependent, the quantitative advantage of the bicyclic system over a flexible piperidine is directly demonstrated within a matched molecular series.

Conformational constraint Peptidomimetics Scaffold design

Commercial Purity Benchmarking: 97% Minimum Purity Specification with Analytical Documentation

Commercially, tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is supplied at a minimum purity of 97% (HPLC), with vendors providing batch-specific analytical documentation including NMR and HPLC traces. This purity level is consistent with industry standards for chiral bicyclic amine building blocks in early- to mid-stage drug discovery. Compared to alternative suppliers of the exo isomer or racemic mixtures, procurement of the stereochemically defined (1S,2S,4R) product with certified purity reduces the need for in-house chiral resolution or re-purification, directly saving 2–5 synthetic person-days per batch.

Building block procurement Purity specification Quality control

Highest-Impact Procurement Scenarios for tert-Butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate


LSD1-Targeted Oncology Lead Optimization Programs

For teams pursuing LSD1 (KDM1A) inhibitors in oncology, this building block provides a direct entry into a scaffold series with documented 1 nM starting potency (Compound 27, US20230399332). [1] The 7.4-fold advantage over analogous 4-aminopiperidine analogs in the same assay justifies selection for hit-to-lead and lead optimization campaigns where target potency below 10 nM is required for progression. Procure this compound when initiating a new SAR series around the imidazo[1,2-a]pyrazine core to replicate the published potency benchmark.

Conformationally Constrained Peptidomimetic Design

When designing peptidomimetics requiring a rigid amine surrogate with fixed endo geometry, the 7-azabicyclo[2.2.1]heptane framework offers a validated entropic advantage. [2] This building block is appropriate for programs seeking to replace flexible lysine, arginine, or ornithine side chains with a locked bicyclic amine, as documented in glutamic acid analogue synthesis. [3] The Boc protecting group allows orthogonal deprotection under standard acidic conditions (TFA/DCM), enabling straightforward incorporation into solid-phase or solution-phase peptide synthesis workflows.

Stereochemistry-Dependent Receptor Subtype Profiling

For CNS drug discovery groups investigating nicotinic receptor subtype selectivity, the endo-(1S,2S,4R) stereoisomer serves as a critical comparator to the exo-(2R) isomer known to generate α7 nAChR agonists. [1] Procuring both stereoisomers for parallel SAR profiling enables mapping of the stereochemical determinants of target engagement, distinguishing LSD1 vs. α7 nAChR activity. This approach is essential for programs where off-target nicotinic activity must be minimized in epigenetic inhibitor candidates.

Medicinal Chemistry Building Block Library Expansion for Fragment-Based Drug Discovery

For core facility and compound management groups curating fragment or building block libraries, this compound adds a three-dimensional, sp³-rich bicyclic amine scaffold that addresses the common need to escape from flat, aromatic chemical space. [2] With a molecular weight of 212.29 g/mol and a single hydrogen bond donor (NH2) plus multiple acceptors, it meets fragment-like physicochemical criteria while offering synthetic handles for rapid derivatization. [1] Procure as part of a diversity-oriented building block set to increase the three-dimensionality and chiral complexity of screening collections.

Quote Request

Request a Quote for tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.